Methyl 2-methoxy-3-phenylpropanoate

Description

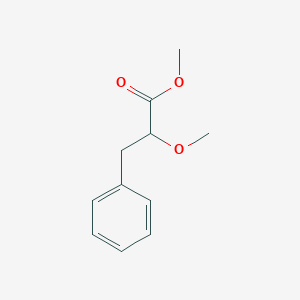

Methyl 2-methoxy-3-phenylpropanoate is a methyl ester derivative characterized by a propanoic acid backbone substituted with methoxy and phenyl groups at the 2- and 3-positions, respectively. Methyl esters are widely studied for their roles in organic synthesis, pharmaceuticals, and as volatile organic compounds (VOCs) in atmospheric chemistry .

Properties

CAS No. |

25692-18-6 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 2-methoxy-3-phenylpropanoate |

InChI |

InChI=1S/C11H14O3/c1-13-10(11(12)14-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |

InChI Key |

BZYFGHXXJXFMSE-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-3-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the reduction of 2-methoxy-3-phenylpropanal using sodium borohydride in methanol at low temperatures (around -40°C) to yield the desired ester .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

Oxidation: 2-methoxy-3-phenylpropanoic acid or 2-methoxy-3-phenylpropanal.

Reduction: 2-methoxy-3-phenylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methoxy-3-phenylpropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 2-methoxy-3-phenylpropanoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of this compound and Analogs

| Compound | Molecular Formula | CAS RN | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound* | C₁₁H₁₄O₃ | Not provided | Not available | Ester, Methoxy, Phenyl |

| 3-(2-Methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 6342-77-4 | 85–89 | Carboxylic acid |

| 3-(4-Methoxyphenyl)pyrazole | C₁₀H₁₀N₂O | Not provided | Not available | Pyrazole, Methoxy |

| Methyl salicylate | C₈H₈O₃ | 119-36-8 | -8.6 | Ester, Hydroxyl |

*Hypothetical properties inferred from analogs.

Research Findings

- Synthetic Pathways: Methyl esters like this compound are typically synthesized via esterification of corresponding acids or transesterification. Derivatives with methoxyphenyl groups often require regioselective substitution, as seen in the synthesis of 3-(2-methoxyphenyl)propanoic acid .

- Stability and Reactivity: The ester group in this compound may confer hydrolytic sensitivity compared to carboxylic acids. Methoxy substituents at aromatic positions can influence electronic effects and steric hindrance, altering reactivity .

- Applications: Methyl esters are utilized in fragrance formulations and polymer plasticizers.

Notes on Limitations

- Direct data on this compound are sparse in the provided evidence. Conclusions are drawn from structural analogs and general methyl ester chemistry.

- Further experimental studies are needed to confirm properties like solubility, boiling point, and biological activity.

Biological Activity

Methyl 2-methoxy-3-phenylpropanoate, a compound with significant biological interest, is known for its diverse pharmacological properties. This article explores its biological activity, including anti-inflammatory effects, potential as a therapeutic agent, and mechanisms of action, supported by research findings and case studies.

Chemical Structure and Properties

This compound is an ester derived from the phenylpropanoic acid family. Its structure can be represented as follows:

This compound exhibits lipophilic characteristics due to its aromatic ring and methoxy group, influencing its biological interactions.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential in inhibiting inflammatory cytokines. A notable study investigated the effects of this compound on lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs). The findings indicated that this compound significantly reduced levels of key pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α with IC50 values ranging from 0.85 µM to 1.58 µM .

The anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway. This compound was found to inhibit the phosphorylation of NF-κB p65 in THP-1 cells, suggesting that it may interfere with upstream signaling events leading to cytokine production . This mechanism positions it as a promising candidate for therapeutic applications in inflammatory diseases.

Study on Cytokine Inhibition

In a controlled study involving LPS-stimulated THP-1 cells, this compound demonstrated a significant reduction in cytokine production compared to untreated controls. The study utilized various concentrations of the compound to establish dose-response relationships:

| Cytokine | IC50 (µM) |

|---|---|

| IL-6 | 0.85 |

| IL-1β | 0.87 |

| IL-8 | 1.58 |

| TNF-α | 1.22 |

These results underscore its potential utility in managing conditions characterized by excessive inflammation .

Synergistic Effects with Other Compounds

Research has also explored the synergistic effects of this compound with other compounds in modulating inflammatory responses. For instance, it was found that when combined with certain flavonoids, there was an enhanced inhibitory effect on cytokine production, indicating that this compound could be part of combination therapies for improved efficacy against inflammation .

Additional Biological Activities

Beyond its anti-inflammatory properties, this compound has been investigated for other biological activities:

- Antioxidant Properties : Some studies suggest that compounds within the phenylpropanoate family exhibit antioxidant effects, potentially contributing to cellular protection against oxidative stress.

- Antimicrobial Activity : Preliminary research indicates that this compound may possess antimicrobial properties, although further studies are needed to elucidate its efficacy against specific pathogens .

- Potential Anti-cancer Effects : Emerging evidence points towards its role in inhibiting cancer cell proliferation through modulation of apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.